molecular formula C11H22BrNO2 B6235605 tert-butyl N-(6-bromohexan-2-yl)carbamate CAS No. 1936119-40-2

tert-butyl N-(6-bromohexan-2-yl)carbamate

Cat. No.: B6235605
CAS No.: 1936119-40-2
M. Wt: 280.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(6-bromohexan-2-yl)carbamate is a synthetic organic compound with the molecular formula C11H22BrNO2 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-bromohexan-2-ol. The process can be summarized as follows:

    Starting Materials: tert-butyl carbamate and 6-bromohexan-2-ol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the carbamate, facilitating nucleophilic substitution.

    Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C).

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Tert-butyl N-(6-bromohexan-2-yl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the hexyl chain and the carbamate group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide compound, while hydrolysis would produce the amine derivative.

Scientific Research Applications

Tert-butyl N-(6-bromohexan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl N-(6-bromohexan-2-yl)carbamate exerts its effects involves the formation of covalent bonds with target molecules. The bromine atom facilitates nucleophilic substitution, allowing the compound to react with nucleophiles such as amines and thiols. This reactivity can be harnessed to modify proteins, enzymes, and other biological molecules, thereby altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyethyl group instead of a bromohexyl group.

    tert-butyl N-(2-oxiranylmethyl)carbamate: Contains an oxirane ring, making it more reactive in certain types of chemical reactions.

    tert-butyl N-(6-chlorohexan-2-yl)carbamate: Similar to the bromo compound but with a chlorine atom, which affects its reactivity and applications.

Uniqueness

Tert-butyl N-(6-bromohexan-2-yl)carbamate is unique due to the presence of the bromine atom, which makes it particularly useful for nucleophilic substitution reactions. This property distinguishes it from other carbamate derivatives and expands its utility in synthetic chemistry and biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(6-bromohexan-2-yl)carbamate involves the reaction of tert-butyl carbamate with 6-bromohexan-2-amine in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then treated with HCl to obtain the final compound.", "Starting Materials": [ "tert-butyl carbamate", "6-bromohexan-2-amine", "coupling reagent (e.g. EDCI or DCC)", "HCl" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate and 6-bromohexan-2-amine in a suitable solvent such as dichloromethane or DMF.", "Step 2: Add a coupling reagent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: After completion of the reaction, the solvent is removed under reduced pressure and the crude product is purified by column chromatography or recrystallization.", "Step 4: The purified product is then treated with HCl in a suitable solvent such as ethanol or methanol to obtain the final compound tert-butyl N-(6-bromohexan-2-yl)carbamate." ] }

CAS No.

1936119-40-2

Molecular Formula

C11H22BrNO2

Molecular Weight

280.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.